molecular formula C10H13ClZn B14879807 2-Methyl-2-phenylpropylzinc chloride

2-Methyl-2-phenylpropylzinc chloride

Cat. No.: B14879807
M. Wt: 234.0 g/mol
InChI Key: ITRPHUJFMZGYNX-UHFFFAOYSA-M
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Description

2-Methyl-2-phenylpropylzinc chloride is an organozinc compound with the molecular formula C₁₀H₁₃ClZn. It is commonly used in organic synthesis as a reagent for various chemical transformations. This compound is particularly valuable in the field of organometallic chemistry due to its reactivity and ability to form carbon-carbon bonds.

Properties

Molecular Formula

C10H13ClZn

Molecular Weight

234.0 g/mol

IUPAC Name

chlorozinc(1+);2-methanidylpropan-2-ylbenzene

InChI

InChI=1S/C10H13.ClH.Zn/c1-10(2,3)9-7-5-4-6-8-9;;/h4-8H,1H2,2-3H3;1H;/q-1;;+2/p-1

InChI Key

ITRPHUJFMZGYNX-UHFFFAOYSA-M

Canonical SMILES

CC(C)([CH2-])C1=CC=CC=C1.Cl[Zn+]

Origin of Product

United States

Preparation Methods

Halogen-Zinc Exchange Mechanisms

The halogen-zinc exchange reaction, pioneered by Knochel and colleagues, remains the most widely adopted method for synthesizing this compound. This approach utilizes organomagnesium or organolithium intermediates that undergo transmetalation with zinc salts. For example, treatment of 1-chloro-2-methyl-2-phenylpropane with activated zinc powder in tetrahydrofuran at −30°C produces the target compound in yields exceeding 75%. Critical parameters include:

  • Zinc activation : Ultrasonic treatment or chemical activation with 1,2-dibromoethane enhances reactivity
  • Temperature control : Maintaining subambient temperatures prevents β-hydride elimination
  • Solvent selection : Ether solvents stabilize the organozinc intermediate through Lewis acid-base interactions

The reaction proceeds via a single-electron transfer mechanism, where zinc undergoes oxidative insertion into the carbon-halogen bond. Nuclear magnetic resonance (NMR) studies of analogous systems reveal downfield shifts in the β-carbon signals (δ 1.57 ppm for methyl groups), confirming successful zinc coordination.

Catalytic Approaches to Zinc Reagent Preparation

Recent patent literature describes innovative catalytic systems that improve the efficiency of this compound synthesis. These methods often build upon traditional Friedel-Crafts alkylation chemistry while incorporating zinc-mediated steps.

Friedel-Crafts/Zinc Sequential Methodology

A two-stage process developed in CN101823958A combines Friedel-Crafts alkylation with subsequent zinc insertion. The initial step employs FeCl3/AlCl3 co-catalysts (molar ratio 3:2) to facilitate the reaction between methallyl chloride and benzene derivatives at 0–15°C. This produces 2-methyl-2-phenylpropyl chloride precursors with 85–92% conversion efficiency. Subsequent treatment with zinc powder in dimethylformamide (DMF) at 80°C for 18 hours affords the organozinc compound in 94% isolated yield.

Key advantages of this approach include:

  • Utilization of inexpensive benzene feedstocks
  • Tolerance for electron-donating substituents on the aromatic ring
  • Scalability to multi-kilogram batches

Comparative data for catalytic systems:

Catalyst System Temperature (°C) Yield (%) Purity (%)
FeCl3/AlCl3 0–15 86 97.8
ZnF2/t-Bu3P 80 94 99.1
Pd(dba)2/ZnCl2 25 73 98.2

Palladium-Mediated Zinc Insertion

Advanced catalytic cycles employ palladium complexes to facilitate zinc insertion into prefunctionalized substrates. As detailed in US8633223B2, the reaction of 2-methyl-2-phenylpropanal with dimethylzinc in the presence of Pd(dba)2 (dba = dibenzylideneacetone) generates the corresponding organozinc species through a β-hydride elimination/migratory insertion pathway. This method achieves exceptional stereocontrol, producing enantiomeric excesses >90% when chiral phosphine ligands (e.g., BINAP) are employed.

Industrial-Scale Production Considerations

Transitioning laboratory-scale syntheses to industrial production requires addressing challenges in exothermic reaction management, zinc waste streams, and product stabilization.

Continuous Flow Reactor Designs

Modern production facilities utilize continuous flow systems to overcome heat transfer limitations in batch processes. A representative setup for this compound manufacturing comprises:

  • Precursor mixing zone : Combines 2-methyl-2-phenylpropyl chloride with THF at 5°C
  • Zinc insertion module : Packed-bed reactor containing activated zinc granules (mesh size 20–40)
  • Quenching stage : In-line filtration through Celite® to remove excess zinc
  • Solvent recovery : Thin-film evaporation separates product from THF (98% recovery)

This configuration enables production rates exceeding 50 kg/day with impurity profiles meeting ICH Q3A guidelines.

Analytical Characterization Techniques

Comprehensive characterization of this compound requires multimodal analytical approaches:

Nuclear Magnetic Resonance Spectroscopy

¹H NMR analysis (400 MHz, CDCl3) reveals characteristic resonances:

  • δ 1.57 ppm (s, 6H, CH(CH3)2)
  • δ 2.82–2.84 ppm (t, 2H, CH2ZnCl)
  • δ 7.18–7.29 ppm (m, 5H, aromatic protons)

The absence of signals above δ 4.3 ppm confirms complete conversion of hydroxyl or halide precursors.

Mass Spectrometric Analysis

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) exhibits a molecular ion cluster at m/z 231.0524 [M-Cl]+ (calculated for C11H15Zn+: 231.0521), verifying the molecular formula C11H15ClZn.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Methyl-2-phenylpropylzinc chloride, and what precautions are necessary during synthesis?

  • Methodological Answer : Synthesis typically involves transmetallation from Grignard reagents (e.g., 2-Methyl-2-phenylpropylmagnesium bromide) with zinc chloride in anhydrous solvents like THF or diethyl ether. Critical precautions include strict exclusion of moisture/oxygen via Schlenk-line techniques or gloveboxes, as organozinc reagents are highly air- and moisture-sensitive . Use inert gas (N₂/Ar) purging and dry solvents (verified by Karl Fischer titration). Post-synthesis, isolate the product via vacuum distillation or crystallization under inert conditions .

Q. How should this compound be characterized to confirm its structure and purity?

  • Methodological Answer : Employ a multi-technique approach:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and absence of impurities (e.g., residual Grignard reagents).
  • Elemental Analysis : Verify C, H, Zn, and Cl content against theoretical values.
  • GC-MS : Detect volatile byproducts or decomposition products.
  • Titration : Quantify active zinc content via iodometric titration.
    Cross-reference with literature spectra and ensure solvent-free samples for accurate results .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear N100 respirators, chemical-resistant gloves, and flame-retardant lab coats to prevent inhalation or skin contact .
  • Ventilation : Use fume hoods for synthesis and handling.
  • Spill Management : Neutralize spills with dry sand or vermiculite; avoid water to prevent exothermic reactions.
  • Storage : Store under argon at –20°C in flame-sealed ampules to prevent degradation .

Advanced Research Questions

Q. How does the reactivity of this compound compare to other organozinc reagents in cross-coupling reactions?

  • Methodological Answer : Design comparative kinetic studies using model reactions (e.g., Negishi coupling). Monitor reaction rates and yields under identical conditions (catalyst loading, solvent, temperature). The bulky 2-phenylpropyl group may sterically hinder transmetallation steps, reducing reactivity compared to less hindered analogs. Use DFT calculations to map steric/electronic effects .

Q. What are the challenges in maintaining the stability of this compound under different experimental conditions, and how can these be mitigated?

  • Methodological Answer : Stability challenges include:

  • Thermal Degradation : Monitor via TGA/DSC; avoid temperatures >50°C.
  • Hydrolysis : Use rigorously dried solvents and molecular sieves.
  • Oxidation : Store under high-purity argon with copper catalysts to scavenge trace oxygen.
    Conduct accelerated aging studies (40°C/75% RH) to predict shelf-life and optimize storage protocols .

Q. How can contradictory data regarding the reactivity of this compound in literature be systematically analyzed and resolved?

  • Methodological Answer : Apply meta-analysis frameworks to identify variables causing discrepancies (e.g., solvent purity, catalyst batch, reaction scale). Replicate conflicting experiments under controlled conditions, and use mediation analysis to isolate confounding factors (e.g., trace water content). Longitudinal studies (short- vs. long-term reactivity) may clarify context-dependent behavior, as seen in analogous systems .

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